

Theoretical Insights into Oxazole-2-carbaldehyde: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

Cat. No.: B1317516

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.^[1] The electronic and structural characteristics of **Oxazole-2-carbaldehyde**, conferred by the interplay between the aromatic oxazole core and the reactive aldehyde group, are of significant interest for understanding its reactivity and designing novel derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the theoretical studies of **Oxazole-2-carbaldehyde**, focusing on its molecular structure, electronic properties, and vibrational characteristics as elucidated by computational chemistry methods. The data presented herein is based on established theoretical methodologies for analogous oxazole derivatives, providing a robust framework for in-silico analysis.

Computational Methodology

The theoretical data presented in this guide are derived from computational protocols widely employed for the study of heterocyclic molecules. These methods, primarily based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for predicting molecular properties.[\[2\]](#)

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis:

- Initial Structure Generation: The 2D structure of **Oxazole-2-carbaldehyde** is sketched using a molecular editor and converted into a 3D conformation.
- Computational Method: The geometry is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[\[3\]](#)[\[4\]](#)
- Basis Set: The 6-311++G(d,p) basis set is typically employed to ensure a high degree of accuracy for both structural and electronic property calculations.[\[3\]](#)[\[5\]](#)
- Optimization Criteria: The geometry is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared spectrum and to characterize the nature of the stationary point. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[\[6\]](#)

Electronic Property Calculations:

- Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.
- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[\[7\]](#)

- Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[8][9]

Data Presentation

The following tables summarize key quantitative data from theoretical studies on the parent oxazole molecule and representative oxazole derivatives. This data provides a baseline for understanding the properties of **Oxazole-2-carbaldehyde**.

Table 1: Optimized Geometric Parameters of Oxazole

Calculated at the B3LYP/6-311++g(2df,2p) level of theory. Data extracted from a study on the kinetics of photo-oxidation of oxazole.[1]

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
O1-C2	1.359	C5-O1-C2	103.8
C2-N3	1.300	O1-C2-N3	115.3
N3-C4	1.389	C2-N3-C4	104.9
C4-C5	1.356	N3-C4-C5	108.3
C5-O1	1.370	C4-C5-O1	107.7

Table 2: Calculated Vibrational Frequencies for Oxazole

Anharmonic vibrational frequencies calculated with a hybrid approach combining fc-CCSD(T)/ccpVTZ harmonic frequencies with anharmonic revDSD/junTZ contributions.[10]

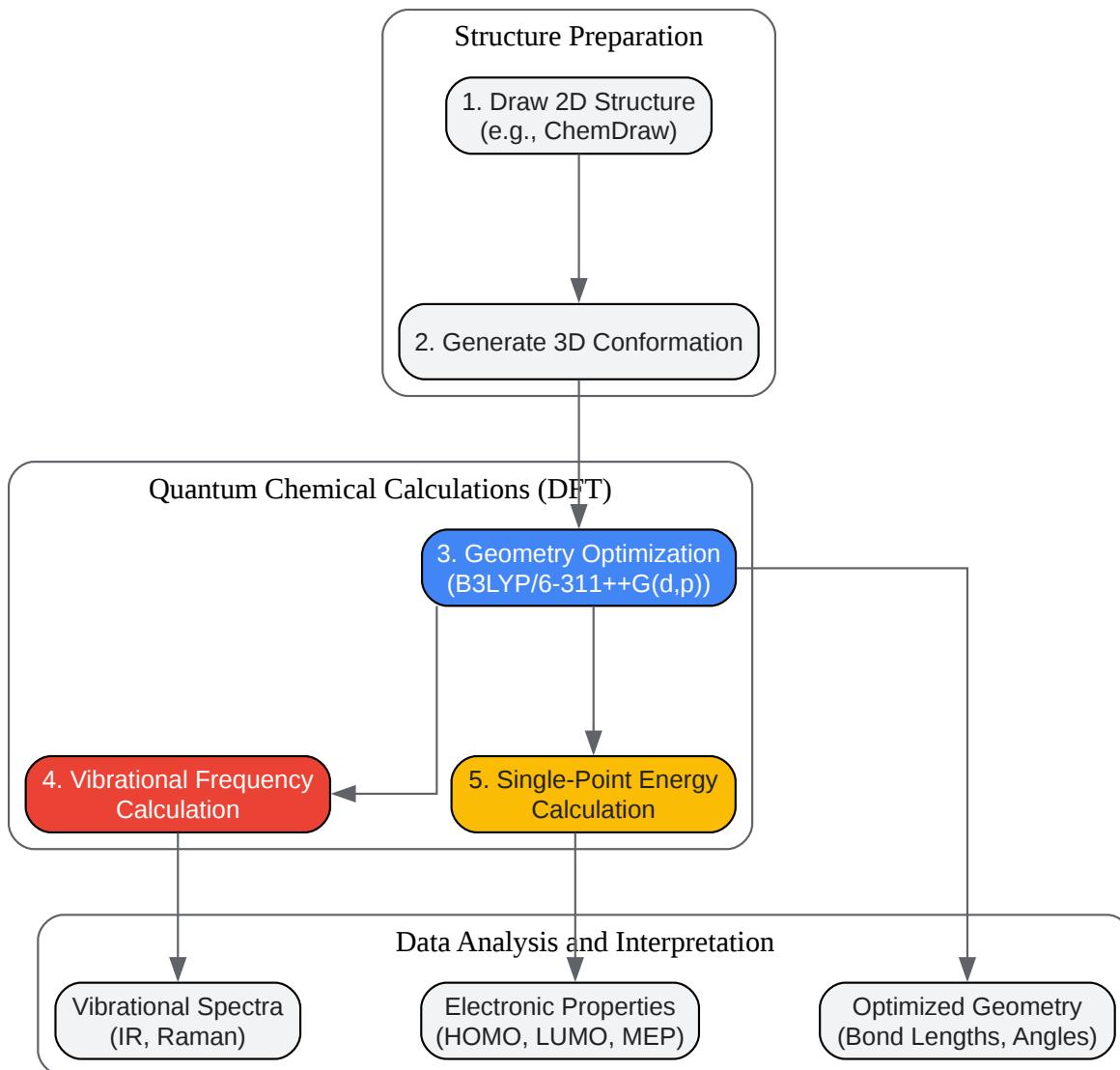

Mode	Assignment	Wavenumber (cm ⁻¹)
v1	CH stretch	3173
v2	CH stretch	3149
v3	CH stretch	3098
v4	Ring stretch	1530
v5	Ring stretch	1488
v6	CH in-plane bend	1341
v7	Ring stretch	1281
v8	CH in-plane bend	1150
v9	Ring stretch	1089
v10	CH in-plane bend	1055
v11	Ring stretch	900
v12	CH out-of-plane bend	877
v13	Ring torsion	741
v14	CH out-of-plane bend	725
v15	CH out-of-plane bend	619

Table 3: Frontier Molecular Orbital Energies of a Representative Oxazole Derivative

Data for a hypothetical oxazole derivative calculated using DFT.[\[2\]](#)

Parameter	Energy (eV)
HOMO	-5.65
LUMO	-0.81
Energy Gap (ΔE)	4.84

Mandatory Visualization

[Click to download full resolution via product page](#)

Computational workflow for theoretical studies of **Oxazole-2-carbaldehyde**.

Discussion of Theoretical Findings

Molecular Geometry

The geometry of the oxazole ring is expected to be nearly planar, a characteristic feature of aromatic systems.^[5] The bond lengths and angles presented in Table 1 for the parent oxazole provide a reference for **Oxazole-2-carbaldehyde**. The introduction of the carbaldehyde group at the C2 position is anticipated to cause minor perturbations in the ring geometry. The C2-N3 bond may exhibit a slight elongation due to the electron-withdrawing nature of the aldehyde group. The C-C and C=O bond lengths of the carbaldehyde substituent are expected to be in the typical range for single and double bonds, respectively.

Vibrational Analysis

The calculated vibrational frequencies for oxazole (Table 2) offer a basis for interpreting the experimental infrared and Raman spectra of **Oxazole-2-carbaldehyde**. The characteristic vibrational modes of the oxazole ring, such as C-H stretching, ring stretching, and in-plane and out-of-plane bending, will be present. Additionally, the spectrum of **Oxazole-2-carbaldehyde** will feature distinct peaks corresponding to the carbaldehyde group, most notably a strong C=O stretching vibration, typically observed in the region of 1700 cm^{-1} .

Electronic Properties and Reactivity

The electronic properties of **Oxazole-2-carbaldehyde** are dictated by its frontier molecular orbitals. The HOMO is likely to be distributed over the oxazole ring, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, is expected to have significant contributions from the carbaldehyde group, highlighting its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.^[2] For a representative oxazole derivative, this gap is calculated to be 4.84 eV, indicating a moderately reactive molecule.^[2]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For the oxazole ring, the region around the nitrogen atom is the most electron-rich (negative potential), making it a likely site for electrophilic attack and hydrogen bonding interactions.^[11] The oxygen atom of the carbaldehyde group will also exhibit a negative potential, while the hydrogen atom of the aldehyde and the C2 carbon of the oxazole ring are expected to be electron-deficient (positive potential), rendering them susceptible to nucleophilic attack.

Conclusion

Theoretical studies based on Density Functional Theory provide invaluable insights into the structural and electronic properties of **Oxazole-2-carbaldehyde**. The computational data on its optimized geometry, vibrational frequencies, and electronic characteristics serve as a powerful tool for understanding its chemical behavior and for the rational design of new derivatives with potential applications in drug discovery and materials science. The methodologies and representative data presented in this guide offer a foundational understanding for researchers and scientists working with this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
- 8. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cresset-group.com [cresset-group.com]
- To cite this document: BenchChem. [Theoretical Insights into Oxazole-2-carbaldehyde: A Computational Chemistry Perspective]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1317516#theoretical-studies-of-oxazole-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com